molecular formula C11H18O3 B1603931 Ethyl 1-ethyl-4-oxocyclohexanecarboxylate CAS No. 59032-71-2

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

Cat. No. B1603931
CAS RN: 59032-71-2
M. Wt: 198.26 g/mol
InChI Key: DHQTYJFKOHBZOM-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a chemical compound with the CAS Number: 59032-71-2 . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid . It is primarily utilized as a raw material for the synthesis of other fine chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is represented by the InChI Code: 1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 . The molecular weight of this compound is 198.26 .


Physical And Chemical Properties Analysis

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a liquid at room temperature . It has a molecular weight of 198.26 . It is insoluble in water but soluble in most organic solvents .

Scientific Research Applications

Application 1: Preparation of Dopamine Agonists

  • Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is used in the preparation of dopamine agonists . Dopamine agonists are a class of drugs that are used to treat a variety of conditions, including Parkinson’s disease and certain pituitary tumors.
  • Results or Outcomes : The outcome of this application is the production of dopamine agonists, which can be used in the treatment of various medical conditions .

Application 2: Preparation of Tetracyclic Diterpenes

  • Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is also employed in the preparation of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a type of organic compound that have a variety of uses, including as precursors to certain types of pharmaceuticals.
  • Results or Outcomes : The outcome of this application is the production of tetracyclic diterpenes, which can be used in the synthesis of various other compounds .

Application 3: Synthesis of Neuropeptide Y Antagonist 1

  • Summary of the Application : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity .
  • Results or Outcomes : This provided a 4:1 ratio of trans:cis tert-butyl esters via in situ ketene formation .

Application 4: Preparation of Water-Soluble Conjugates of 1,2,4,5-Tetraoxane Bis (Quaternary Ammonium Salts)

  • Summary of the Application : Ethyl 4-oxocyclohexanecarboxylate can be used to prepare novel water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) which were synthesized in a relatively stable crystalline form .
  • Methods of Application or Experimental Procedures : The synthesis involves four steps starting from methyltrioxorhenium-catalyzed endo-peroxidation of ethyl 4-oxocyclohexanecarboxylate with hydrogen peroxide in hexafluoro-2-propanol .
  • Results or Outcomes : The outcome of this application is the production of water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) in a relatively stable crystalline form .

Safety And Hazards

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQTYJFKOHBZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619978
Record name Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

CAS RN

59032-71-2
Record name Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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